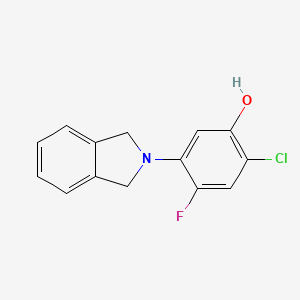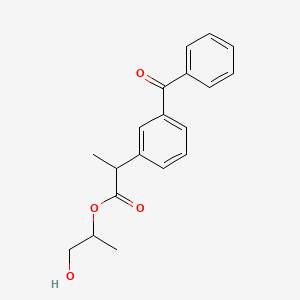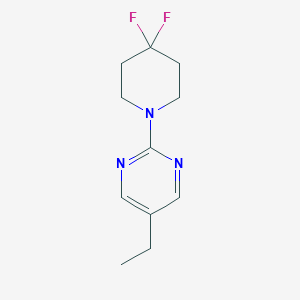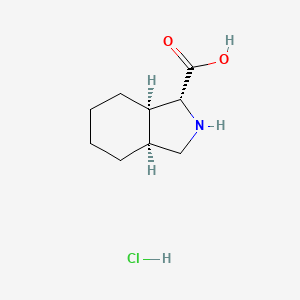
2-氯-5-(1,3-二氢-2H-异吲哚-2-基)-4-氟苯酚
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-5-(1,3-dihydro-2H-isoindol-2-yl)-4-fluorobenzenol is an organic compound that features a unique combination of chloro, fluoro, and isoindolyl groups attached to a benzene ring
科学研究应用
2-Chloro-5-(1,3-dihydro-2H-isoindol-2-yl)-4-fluorobenzenol has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Materials Science: It is used in the development of advanced materials, including polymers and organic semiconductors, due to its unique electronic properties.
Biological Studies: The compound is investigated for its effects on cellular processes and its potential as a tool in biochemical assays.
作用机制
Target of Action
Similar compounds have been known to interact withG protein-coupled glutamate receptors (mGlu’s) . These receptors are part of the seven transmembrane spanning superfamily of receptors and are distinguished by the presence of a large N-terminal domain, which contains the orthosteric agonist binding site .
Mode of Action
It can be inferred from related compounds that the compound may bind to the n-terminal domain of the mglu receptors, stabilizing a closed state that promotes g-protein coupling . This transduces a conformational change in the transmembrane regions of the homodimer .
Biochemical Pathways
It can be inferred from related compounds that the compound may be involved in theG protein-coupled glutamate receptor signaling pathway . This pathway is involved in most aspects of normal brain function and can be perturbed in many neuropathologic conditions .
Result of Action
It can be inferred from related compounds that the compound may regulate long-term neuronal synaptic plasticity, learning, cognition, locomotory behavior, signal transduction, and chemical synaptic transmission .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(1,3-dihydro-2H-isoindol-2-yl)-4-fluorobenzenol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Isoindoline Derivative: The initial step involves the synthesis of the isoindoline derivative through the reaction of phthalic anhydride with an amine under acidic conditions.
Coupling Reaction: The final step involves coupling the halogenated benzene ring with the isoindoline derivative under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to improve yield and selectivity.
化学反应分析
Types of Reactions
2-Chloro-5-(1,3-dihydro-2H-isoindol-2-yl)-4-fluorobenzenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide, potassium tert-butoxide, various nucleophiles like amines or thiols.
Major Products
Oxidation Products: Quinones, carboxylic acids.
Reduction Products: Amines, alcohols.
Substitution Products: Derivatives with different functional groups replacing the chloro or fluoro atoms.
相似化合物的比较
Similar Compounds
2-Chloro-5-(1,3-dihydro-2H-isoindol-2-yl)benzenol: Lacks the fluoro group, which may result in different electronic properties and biological activities.
2-Fluoro-5-(1,3-dihydro-2H-isoindol-2-yl)benzenol: Lacks the chloro group, affecting its reactivity and interactions with molecular targets.
5-(1,3-Dihydro-2H-isoindol-2-yl)-4-fluorobenzenol: Lacks the chloro group, which can influence its chemical behavior and applications.
Uniqueness
2-Chloro-5-(1,3-dihydro-2H-isoindol-2-yl)-4-fluorobenzenol is unique due to the presence of both chloro and fluoro groups, which can significantly impact its chemical reactivity and biological interactions. This combination of functional groups makes it a valuable compound for various research applications.
属性
IUPAC Name |
2-chloro-5-(1,3-dihydroisoindol-2-yl)-4-fluorophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFNO/c15-11-5-12(16)13(6-14(11)18)17-7-9-3-1-2-4-10(9)8-17/h1-6,18H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWTNWYRZMTYSHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1C3=CC(=C(C=C3F)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[2-(3-Chlorophenyl)morpholin-4-yl]-(oxiran-2-yl)methanone](/img/structure/B2485366.png)
![5-(4,5-dihydronaphtho[1,2-b]thiophen-2-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2485368.png)
![2-{4-[3-(Pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl}pyridine-4-carbonitrile](/img/structure/B2485370.png)

![3-benzyl-1-(3,5-dimethoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2485372.png)




![1-[(4-chlorophenyl)methyl]-3-(4-fluorobenzenesulfonyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one](/img/structure/B2485382.png)
![2-bromo-N-[(6-methylpyrimidin-4-yl)methyl]benzamide](/img/structure/B2485383.png)
![2,4,7-Trimethyl-6-[2-(2-oxopropoxy)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2485384.png)
![6-Bromo-2-(difluoromethyl)-3-fluoroimidazo[1,2-a]pyridine](/img/structure/B2485385.png)
![methyl (4-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)phenyl)carbamate](/img/structure/B2485388.png)
